molecular formula C11H14FN B12968746 1-(3-Fluoro-4-methylphenyl)but-3-EN-1-amine

1-(3-Fluoro-4-methylphenyl)but-3-EN-1-amine

Cat. No.: B12968746
M. Wt: 179.23 g/mol
InChI Key: BKTVWAHHQXCUSH-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)but-3-EN-1-amine is an organic compound with the molecular formula C11H14FN. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a butenyl amine chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methylphenyl)but-3-EN-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of a fluorine atom to the phenyl ring.

    Alkylation: Addition of a butenyl group to the fluorinated phenyl ring.

    Amination: Introduction of an amine group to the butenyl chain.

The reaction conditions for these steps often involve the use of catalysts, specific temperatures, and solvents to ensure high yield and purity of the final product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

1-(3-Fluoro-4-methylphenyl)but-3-EN-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming saturated amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)but-3-EN-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)but-3-EN-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The amine group can participate in various biochemical pathways, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

1-(3-Fluoro-4-methylphenyl)but-3-EN-1-amine can be compared with other similar compounds such as:

    1-(3-Fluoro-4-methylphenyl)butane-1-amine: Lacks the double bond in the butenyl chain.

    1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine: Has a shorter carbon chain.

    1-(3-Fluoro-4-methylphenyl)but-3-EN-2-amine: The amine group is attached to a different carbon in the butenyl chain.

The presence of the double bond in this compound makes it unique, as it can participate in additional types of chemical reactions compared to its saturated counterparts .

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

1-(3-fluoro-4-methylphenyl)but-3-en-1-amine

InChI

InChI=1S/C11H14FN/c1-3-4-11(13)9-6-5-8(2)10(12)7-9/h3,5-7,11H,1,4,13H2,2H3

InChI Key

BKTVWAHHQXCUSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CC=C)N)F

Origin of Product

United States

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